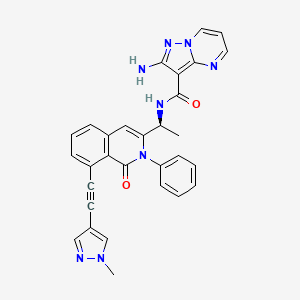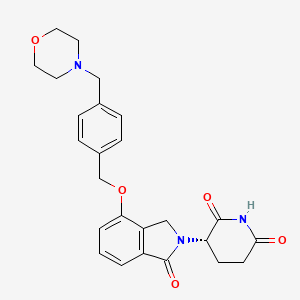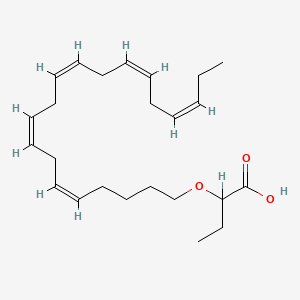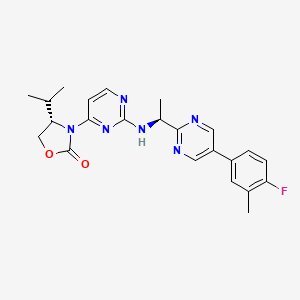
Eganelisib
Übersicht
Beschreibung
Eganelisib, also known as IPI-549, is an experimental drug being investigated as a possible treatment for cancer . It is a highly selective phosphoinositide 3-kinase inhibitor, which works by inhibiting the enzyme PIK3CG . This disrupts the PI3K/AKT/mTOR signaling pathway, which plays important roles in the development of cancer .
Molecular Structure Analysis
The molecular structure of Eganelisib is complex, with a formula of C30H24N8O2 . It includes a variety of functional groups and rings, which contribute to its ability to inhibit the PIK3CG enzyme and disrupt the PI3K/AKT/mTOR signaling pathway .
Chemical Reactions Analysis
Eganelisib, as a highly selective phosphoinositide 3-kinase inhibitor, works by inhibiting the enzyme PIK3CG . This disrupts the PI3K/AKT/mTOR signaling pathway, which plays important roles in the development of cancer . The exact chemical reactions involved in this process are complex and involve multiple steps.
Physical And Chemical Properties Analysis
While specific physical and chemical properties of Eganelisib were not found, it’s known that the drug has a molar mass of 528.576 g·mol−1 . More detailed properties like solubility, stability, and reactivity would typically be determined during the drug development process.
Wissenschaftliche Forschungsanwendungen
Cancer Research
IPI-549 has been extensively studied in the field of cancer research. It is a potentially first-in-class, oral, potent, and selective inhibitor of PI3K-γ . It shows single agent antitumor activity in murine tumor models . It has been used in a Phase 1/1b, first-in-human study as monotherapy and in combination with nivolumab in patients with advanced solid tumors .
Immunosuppression Reduction
IPI-549 reduces the T-cell-suppressive activity of both murine and human myeloid-derived suppressor cells in vitro and in vivo . This leads to a shift in tumor-associated myeloid cells from an immunosuppressive M2 phenotype to a proinflammatory M1 phenotype .
Enhancement of Antitumor Immune Responses
IPI-549 enhances antitumor immune responses and inhibits tumor growth in syngeneic solid tumor preclinical models . In addition, IPI-549 in combination with immune checkpoint inhibitors showed increased tumor growth inhibition compared to each single agent in multiple pre-clinical models .
Increase in Tumor-Specific T Cells
IPI-549 leads to an increase in circulating tumor-specific T cells and tumor-infiltrating CD8+ IFNγ+ T cells . This could potentially enhance the body’s immune response against tumors.
Treatment of Triple-Negative Breast Cancer (TNBC)
IPI-549 has been evaluated in combination with Tecentriq and Abraxane (nab-paclitaxel) in front-line triple negative breast cancer (TNBC) treatment . This combination aims to target immune-suppressive tumor-associated myeloid cells through selective inhibition of phosphoinositide-3-kinase (PI3K)-gamma .
Treatment of Renal Cell Cancer (RCC)
IPI-549 is also being studied in combination with Tecentriq and Avastin (bevacizumab) in front-line renal cell cancer (RCC) treatment . The goal is to enhance the body’s immune response against RCC.
Overcoming Resistance to Immune Checkpoint Blockade
Resistance to immune checkpoint blockade in 4T1 and B16-GMCSF tumors was overcome when anti-PD-1 or anti-CTLA4 therapies were combined with PI3K-γ inhibition via IPI-549 .
Clinical Trials
IPI-549 is currently being evaluated in various clinical trials. For instance, a Phase 1/1b, first-in-human, clinical study evaluated the safety and tolerability, and determined the recommended Phase 2 dose (RP2D) of IPI-549 as monotherapy and in combination with nivolumab in patients with solid tumors .
Wirkmechanismus
- Specifically, IPI-549 modulates the tumor-immune microenvironment by remodeling tumor-associated myeloid cells, shifting them from an immunosuppressive M2 phenotype to a proinflammatory M1 phenotype .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Eganelisib has been evaluated for safety and tolerability in clinical trials . The most common treatment-related grade ≥3 toxicities with monotherapy were increased alanine aminotransferase (ALT; 18%), aspartate aminotransferase (AST; 18%), and alkaline phosphatase (5%) . No dose-limiting toxicities occurred in the first 28 days .
Zukünftige Richtungen
Eganelisib is currently being developed by Infinity Pharmaceuticals . As of 2021, the company planned to initiate a frontline metastatic triple-negative breast cancer (mTNBC) randomized, double-blind, pivotal trial by the end of 2022 . They also planned to initiate a platform study to evaluate the clinical benefit of Eganelisib across various solid tumor indications .
Eigenschaften
IUPAC Name |
2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMALORDVCFWKV-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336580 | |
| Record name | Eganelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eganelisib | |
CAS RN |
1693758-51-8 | |
| Record name | Eganelisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1693758518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IPI-549 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eganelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-N-(1-(8-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EGANELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOF5155FMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Eganelisib (IPI-549) and what is its mechanism of action?
A1: Eganelisib (IPI-549) is a first-in-class, oral, potent, and selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3Kγ). [, , , , , ] This enzyme plays a crucial role in the intracellular signaling pathways of immune cells, particularly in the polarization of macrophages towards the immunosuppressive M2 phenotype. [, , , ] Eganelisib inhibits PI3Kγ activity by binding to the ATP-binding site of the enzyme, thereby blocking downstream signaling and inhibiting the functions of PI3Kγ. []
Q2: What are the downstream effects of PI3Kγ inhibition by Eganelisib?
A2: By inhibiting PI3Kγ, Eganelisib reprograms macrophages within the tumor microenvironment from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. [, , , ] This shift in macrophage polarization enhances antitumor immune responses by increasing cytotoxic T-cell infiltration and activity within the tumor. [, , , ] Additionally, Eganelisib has been shown to decrease the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs). [, ]
Q3: How does PI3Kγ inhibition affect macrophage polarization?
A3: PI3Kγ signaling is involved in the downstream signaling of various cytokines and growth factors that promote M2 macrophage polarization, such as interleukin-4 (IL-4) and macrophage colony-stimulating factor 1 (M-CSF1). [, ] Inhibiting PI3Kγ disrupts these signaling pathways, preventing the expression of M2-associated genes and promoting a shift towards the M1 phenotype. [, ]
Q4: How does Eganelisib enhance antitumor immunity?
A4: Eganelisib enhances antitumor immunity through multiple mechanisms. Firstly, it promotes the repolarization of M2 macrophages to the M1 phenotype, which are more efficient at presenting antigens to T cells and promoting their activation. [, , ] Secondly, it reduces the immunosuppressive activity of MDSCs, which typically suppress T cell responses. [, ] These changes in the tumor microenvironment collectively enhance the infiltration and activity of cytotoxic T cells, leading to tumor cell killing. [, , , ]
Q5: What is the molecular formula and weight of Eganelisib?
A5: Unfortunately, the provided abstracts do not disclose the molecular formula or weight of Eganelisib. More detailed information on the chemical structure and properties of Eganelisib can be found in patents and publications related to its development, such as [].
Q6: Are there any insights into material compatibility, stability, or catalytic properties of Eganelisib from these studies?
A6: The provided research focuses on the biological activity of Eganelisib. Information regarding material compatibility, stability under various conditions, or catalytic properties is not discussed in these abstracts. These aspects are likely explored during the drug development process and may be found in pharmaceutical sciences literature.
Q7: What is the current regulatory status of Eganelisib?
A8: Based on the information provided, Eganelisib has been investigated in Phase I/Ib clinical trials as a monotherapy and in combination with immune checkpoint inhibitors like Nivolumab. [, , , ] One study mentions that based on the observed safety profile, Eganelisib doses of 30 mg and 40 mg once daily in combination with PD-1/PD-L1 inhibitors were chosen for phase 2 study []. It is crucial to consult updated clinical trial databases and publications for the most current regulatory status.
Q8: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of Eganelisib?
A9: One abstract indicates that Eganelisib is orally bioavailable and exhibits a long plasma half-life, enabling selective inhibition of PI3Kγ over other PI3K isoforms in vivo. [] Another study mentions that serum exposure reached the IC90 for PI3Kγ in patient T cells and monocytes at 30 mg QD. [] This information suggests favorable PK properties. PD studies have demonstrated dose-dependent inhibition of neutrophil migration, a PI3Kγ-dependent process. [] Further details about absorption, distribution, metabolism, and excretion (ADME) may be available in more detailed preclinical reports and publications.
Q9: What is the efficacy of Eganelisib in preclinical models?
A10: Eganelisib has shown promising antitumor activity in preclinical syngeneic solid tumor models, both as a single agent and in combination with immune checkpoint inhibitors. [, , , ] Specifically, it has demonstrated tumor growth inhibition and improved survival in various models. [, , , ] Notably, its efficacy has been linked to the presence of immunosuppressive myeloid cells and CD8+ T cells in the tumor microenvironment. []
Q10: What about clinical efficacy in human trials?
A11: Early clinical data from a Phase 1/1b study (MARIO-1, NCT02637531) indicates that Eganelisib is generally well-tolerated and has shown preliminary evidence of anti-tumor activity in combination with nivolumab, especially in patients who progressed on prior PD-1/PD-L1 inhibitors. [] More mature data from ongoing clinical trials is needed to definitively assess its efficacy in humans.
Q11: Is there information on resistance mechanisms to Eganelisib or cross-resistance?
A11: The provided research abstracts do not delve into specific resistance mechanisms to Eganelisib or cross-resistance with other therapies.
Q12: What about toxicology and safety findings in preclinical and clinical studies?
A13: Safety data from the MARIO-1 trial revealed generally manageable side effects. The most frequent adverse events were nausea, vomiting, fatigue, and headache, primarily low grade. [] More detailed toxicological data from preclinical studies and long-term safety data from clinical trials will be crucial to fully understand the compound's safety profile.
Q13: What about drug delivery, targeting, and biomarkers for Eganelisib?
A14: One study explored a novel drug delivery system using albumin nanoparticles encapsulating both Eganelisib and paclitaxel (Nano-PI). [] This strategy demonstrated promising results in breast cancer models by enhancing delivery to lymph nodes and tumors, promoting macrophage repolarization, and inducing long-term remission. [] The role of biomarkers in predicting Eganelisib efficacy is an area of active investigation. Research presented at conferences, like abstract 1957, indicates that identifying biomarkers to guide patient selection for PI3Kγ inhibitor therapy is critical []. Further research is needed to identify reliable biomarkers for patient stratification and treatment monitoring.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)


![1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one](/img/structure/B608045.png)



![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)

